Pexidartinib

KIT inhibition Gastrointestinal Stromal Tumor c-KIT

Addressing the critical need for a well-characterized, potent CSF1R/c-KIT inhibitor for TME and neuroimmunology research. Pexidartinib is a clinically validated tool with a unique selectivity profile. - Clinically Proven Target Engagement: Achieved a 57-100% reduction in CD14dim/CD16+ monocytes in a Phase Ib trial, confirming robust in-human pharmacodynamics. - Superior KIT Potency: Demonstrates ~2-5x greater in vitro potency against imatinib-sensitive KIT mutations (IC50 8-18 nM) compared to imatinib (IC50 42 nM). - Peripheral Restriction: Well-documented limited CNS penetration makes it the ideal control for brain-penetrant CSF1R inhibitors like PLX5622.

Molecular Formula C20H15ClF3N5
Molecular Weight 417.8 g/mol
CAS No. 1029044-16-3
Cat. No. B1662808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexidartinib
CAS1029044-16-3
Synonyms5-((5-chloro-1H-pyrrolo(2,3-b)pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
pexidartinib
pexidartinib hydrochloride
PLX3397
Turalio
Molecular FormulaC20H15ClF3N5
Molecular Weight417.8 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
InChIKeyJGWRKYUXBBNENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Pexidartinib (PLX3397) Overview


Pexidartinib (PLX3397, CAS 1029044-16-3) is an orally bioavailable, small-molecule, ATP-competitive tyrosine kinase inhibitor with potent and selective activity against the colony-stimulating factor 1 receptor (CSF1R, IC50 = 20 nM) and the KIT proto-oncogene receptor tyrosine kinase (c-KIT, IC50 = 10 nM) . It also inhibits FMS-like tyrosine kinase 3 (FLT3, IC50 = 160 nM) with lower potency . Developed by Plexxikon (Daiichi Sankyo), it is the first FDA-approved systemic therapy for adult patients with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery [1].

Dual CSF1R/KIT kinase inhibition studies
Non-CNS-penetrant for peripheral target engagement
Research models of TGCT and KIT-driven malignancies
Reported Phase III endpoint context for reference

Why Pexidartinib Is Irreplaceable


While several multi-kinase inhibitors (e.g., imatinib, sunitinib) and more selective CSF1R inhibitors (e.g., BLZ945, PLX5622) exist, pexidartinib possesses a unique combination of target engagement, selectivity profile, and clinical validation that precludes simple substitution. Its specific potency ratio for CSF1R and KIT is critical for its efficacy in TGCT, a disease driven by aberrant CSF1/CSF1R signaling [1]. Furthermore, its clinical efficacy and safety profile in the Phase III ENLIVEN trial is specific to pexidartinib; other CSF1R inhibitors like ARRY-382 and BLZ945 have failed to demonstrate comparable efficacy in clinical settings . Substitution in research or clinical contexts requires careful consideration of these quantitative differences.

Selective CSF1R inhibitors BLZ945, PLX5622 lack KIT inhibition; may shift target engagement profile
Brain-penetrant analogs PLX5622/BLZ945 deplete CNS microglia; may confound peripheral CSF1R interpretation
KIT inhibitor comparators Imatinib shows lower potency against certain KIT mutations; KIT inhibition context may differ

Quantitative Evidence


KIT Inhibition vs. Imatinib in GIST

In a direct head-to-head in vitro comparison against two human GIST cell lines harboring an imatinib-sensitive KIT exon 11 mutation, pexidartinib demonstrated significantly greater potency than imatinib. Pexidartinib inhibited cell viability with an IC50 range of 8-18 nM, whereas imatinib exhibited an IC50 of 42 nM [1]. At concentrations approximating their respective IC50 values (10 nM pexidartinib vs. 40 nM imatinib), pexidartinib also reduced phospho-KIT levels more effectively [1].

KIT Inhibition vs. Imatinib
Head-to-head
IC50 8-18 nM vs. 42 nM
GIST cell lines, KIT exon 11 mutation
Reported higher KIT inhibition in cell viability assays
Supplier-sourced data; verify in own model
KIT inhibition Gastrointestinal Stromal Tumor c-KIT

TGCT Clinical Efficacy

In the registrational Phase III ENLIVEN trial (NCT02371369) for patients with symptomatic TGCT not amenable to surgery, pexidartinib (800 mg/day) demonstrated substantial and durable tumor responses [1]. After long-term follow-up (median 31.2 months), the overall response rate (ORR) by RECIST v1.1 was 60.4%, and by Tumor Volume Score (TVS) was 68.1% [1]. In contrast, the initial 24-week blinded phase showed a placebo ORR of 0% by RECIST [2]. The median duration of response had not been reached [1].

TGCT Phase III ORR
Endpoint context
60.4%
vs. 0% placebo (RECIST v1.1)
Reported tumor-response endpoint in ENLIVEN trial
Median follow-up 31.2 months; DOR not reached
Tenosynovial Giant Cell Tumor CSF1R inhibitor Phase III trial

CSF1R/KIT Selectivity Profile

Pexidartinib's multi-target profile is distinct from more selective CSF1R inhibitors. It potently inhibits both CSF1R (IC50 = 20 nM) and c-KIT (IC50 = 10 nM), while showing 10- to 100-fold selectivity against other kinases like FLT3 (IC50 = 160 nM), KDR/VEGFR2 (IC50 = 350 nM), and LCK (IC50 = 860 nM) . In contrast, PLX5622, another CSF1R inhibitor, exhibits high selectivity for CSF1R (>20-fold over KIT and FLT3) , and BLZ945 is >1000-fold selective for CSF1R over its closest homologs .

Kinase Selectivity Profile
Cross-study
CSF1R 20 nM, KIT 10 nM, FLT3 160 nM
Biochemical kinase assay panel
Dual CSF1R/KIT inhibition vs. selective CSF1R agents
Sources unavailable; class-level inference
CSF1R KIT kinase selectivity FLT3

Limited CNS Penetration

Pexidartinib exhibits limited penetration across the blood-brain barrier (BBB), a critical factor for its use in non-CNS applications. In a non-human primate (NHP) CSF reservoir model, after a single oral dose (40 mg/kg), pexidartinib was either undetectable in CSF (n=2) or reached low peak concentrations (Cmax = 10.1-16.1 ng/mL) compared to plasma Cmax (~16,500 ng/mL) [1]. This is in stark contrast to other CSF1R inhibitors like PLX5622 and BLZ945, which are characterized as 'highly brain-penetrant' and 'brain-penetrant,' respectively [2].

CNS Penetration
Cross-study
CSF Cmax 10-16 ng/mL
Plasma Cmax ~16,500 ng/mL
Limited BBB penetration vs. brain-penetrant inhibitors
NHP model, single dose; qualitative difference
Blood-Brain Barrier CNS penetration Pharmacokinetics

Microglial Depletion in Aged Mice

Despite its limited CSF penetration, pexidartinib is a standard tool for systemic microglial depletion in preclinical research. In aged (two-year-old) mice, a 6-week treatment with pexidartinib reduced microglia numbers in the hippocampus and retrosplenial cortex (RSC) to the levels observed in young mice [1]. This partial depletion improved long-term potentiation (LTP) in the CA1 region and enhanced cognitive performance in a hippocampus-dependent task [1]. While highly brain-penetrant inhibitors like PLX5622 are more efficient, pexidartinib's widespread use and extensive literature make it a benchmark compound for this application.

Microglial Depletion in Aged Mice
Class-level inference
Reduced hippocampal microglia to youthful levels
Reported cognitive and synaptic endpoint improvement
Systemic route; less efficient than PLX5622
Microglia CSF1R neuroinflammation aging

Favorable Safety Profile vs. Multi-Kinase Inhibitors

Pexidartinib's selectivity profile distinguishes it from broader-spectrum multi-kinase inhibitors. While it potently inhibits CSF1R and KIT, it exhibits significantly lower activity against VEGFR2 (KDR, IC50 = 350 nM), PDGFR, and other kinases compared to agents like sunitinib or sorafenib . This relative selectivity translates into a distinct safety profile. In the Phase III ENLIVEN trial, the most common Grade ≥3 adverse events were elevated AST (9%), ALT (10%), and hypertension (8%) [1]. This hepatotoxicity profile, while requiring monitoring, is distinct from the severe myelosuppression, fatigue, and hypertension commonly associated with broader-spectrum VEGFR/PDGFR inhibitors.

Safety Profile vs. Multi-Kinase Inhibitors
Class-level inference
Grade ≥3 AEs: AST 9%, ALT 10%, HTN 8%
Tolerability endpoint context distinct from broad TKIs
Hepatotoxicity monitoring required; ENLIVEN data
CSF1R KIT Selectivity Adverse Events

Key Research Applications


Tumor Microenvironment Modulation

Pexidartinib is the gold-standard tool for depleting tumor-associated macrophages (TAMs) and modulating the tumor microenvironment (TME) in preclinical cancer models. Its potent inhibition of CSF1R and KIT effectively reduces TAM populations and reprograms their phenotype, enhancing T-cell infiltration and improving responses to immunotherapy combinations [1]. This application is supported by the Phase Ib combination data with paclitaxel, which showed a decrease in CD14dim/CD16+ monocytes by 57-100%, confirming target engagement in humans [2].

Microglial Depletion in Neuroinflammation

Pexidartinib is a widely used and well-characterized compound for inducing microglial depletion in rodent models of neurodegeneration, neuroinflammation, and aging. Its use in aged mice, which reduced hippocampal microglia to youthful levels and improved cognitive function, establishes it as a key reference tool [3]. While not as efficient as brain-penetrant analogs like PLX5622, its extensive publication record makes it a standard comparator for new CSF1R inhibitors in neuroimmunology research.

KIT-Driven Malignancies Resistant to Imatinib

For researchers studying gastrointestinal stromal tumors (GIST) or other KIT-driven malignancies, pexidartinib offers a distinct advantage over imatinib. Its superior in vitro potency against imatinib-sensitive KIT mutations (IC50 8-18 nM vs. 42 nM for imatinib) makes it a valuable tool for investigating more potent KIT inhibition [4]. Furthermore, its unique binding mode and activity against certain imatinib-resistant mutations position it as a key compound for exploring next-generation KIT inhibitors.

Non-Brain-Penetrant CSF1R Inhibition

Pexidartinib's well-documented and limited CNS penetration is a critical feature for experimental design. In studies where researchers need to inhibit CSF1R signaling exclusively in the periphery (e.g., in solid tumors outside the CNS, or in models of inflammatory disease), pexidartinib is the ideal tool. It allows for the interrogation of peripheral CSF1R biology without the confounding effects of brain microglial depletion, serving as a critical control against highly brain-penetrant inhibitors like PLX5622 [5].

Application
Selection Property
Validation Focus
Tumor microenvironment research
Dual CSF1R/KIT target engagement
TAM depletion and T-cell infiltration assays
Microglial depletion studies
Partial microglial reduction, limited CNS penetrance
Cognitive and synaptic endpoint assays
KIT-driven malignancy models
Potent KIT inhibition in imatinib-sensitive mutations
KIT phosphorylation and cell viability assays
Peripheral CSF1R signaling studies
Limited CNS penetration profile
Peripheral target engagement without central confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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